Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Description

Chemical Structure and Properties

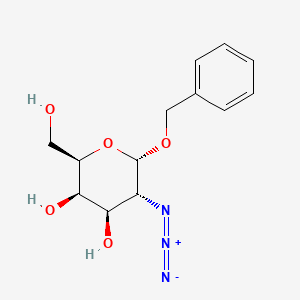

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside possesses the molecular formula C₁₃H₁₇N₃O₅ and exhibits a molecular weight of 295.29 daltons. The compound features a galactopyranoside core structure modified through the incorporation of a benzyl protecting group at the anomeric position and an azido substituent replacing the naturally occurring hydroxyl group at carbon-2. The systematic name for this compound reflects its complete structural identity: phenylmethyl 2-azido-2-deoxy-alpha-D-galactopyranoside.

The structural framework encompasses several distinct chemical functionalities that contribute to its unique properties. The benzyl ether linkage at the anomeric carbon provides stability against hydrolytic degradation while maintaining synthetic accessibility for further chemical transformations. The azido group at position C-2 introduces significant electronic and steric effects that influence both the compound's reactivity patterns and its conformational preferences within the galactopyranoside ring system.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₅ | |

| Molecular Weight | 295.29 g/mol | |

| Chemical Abstracts Service Number | 166907-09-1 | |

| Appearance | White Solid | |

| Solubility | Chloroform, Methanol |

The compound demonstrates characteristic solubility profiles in organic solvents, exhibiting good dissolution in chloroform and methanol while showing limited aqueous solubility due to the hydrophobic benzyl protecting group. These solubility characteristics significantly influence purification strategies and reaction conditions employed in synthetic applications.

Stereochemical Configuration and Anomeric Effects

The alpha-anomeric configuration of this compound constitutes one of its most defining structural characteristics. This stereochemical arrangement places the benzyl group in an axial orientation relative to the galactopyranoside ring, which significantly impacts the compound's conformational behavior and reactivity patterns. The alpha-linkage results from specific synthetic methodologies that favor this particular anomeric configuration over the thermodynamically more stable beta-anomer.

Recent investigations into stereoselective alpha-glycosylation have demonstrated that compounds bearing azido functionalities at the C-2 position can participate in highly selective reactions that preserve the alpha-anomeric configuration. The stereochemical stability of this configuration stems from anomeric effects that stabilize the axial orientation of the anomeric substituent through electronic interactions between the ring oxygen and the anomeric carbon-oxygen bond.

The galactose configuration of the pyranose ring contributes additional stereochemical complexity to the overall molecular structure. The D-galactose skeleton features specific hydroxyl group orientations that distinguish it from other hexose derivatives, with the C-4 hydroxyl group positioned in an axial orientation relative to the ring plane. This stereochemical arrangement influences the compound's ability to participate in hydrogen bonding networks and affects its recognition by biological systems.

Table 2: Stereochemical Parameters

| Stereochemical Feature | Configuration | Impact |

|---|---|---|

| Anomeric Center | Alpha | Axial benzyl orientation |

| C-2 Substitution | S-configuration | Azido group equatorial |

| C-4 Hydroxyl | S-configuration | Axial orientation |

| Ring Conformation | ⁴C₁ Chair | Standard pyranose form |

Significance of the Azido Functionality at C-2 Position

The azido group positioned at carbon-2 represents a critical structural modification that fundamentally alters the chemical behavior of the galactopyranoside framework. This functional group serves multiple roles in synthetic chemistry, functioning both as a protected amino group equivalent and as a participant in bioorthogonal click chemistry reactions. The azido functionality exhibits remarkable chemical stability under most reaction conditions while maintaining reactivity toward specific transformation reactions.

The electronic properties of the azido group significantly influence the overall reactivity profile of the compound. The electron-withdrawing nature of the azido substituent affects the nucleophilicity of adjacent hydroxyl groups and modulates the compound's behavior in glycosylation reactions. This electronic influence extends throughout the molecular structure, affecting both the conformational preferences of the pyranose ring and the accessibility of reactive sites for chemical modification.

Synthetic applications of the azido functionality demonstrate its versatility in carbohydrate chemistry. The group readily undergoes reduction reactions to generate amino derivatives, enabling the introduction of various nitrogen-containing functional groups. Additionally, the azido group participates in copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of triazole linkages that find extensive application in glycoconjugate synthesis.

The positioning of the azido group at C-2 also influences the compound's ability to participate in neighboring group participation during glycosylation reactions. Unlike acetamido or other nitrogen-protecting groups that can provide anchimeric assistance, the azido functionality typically does not participate in neighboring group effects, allowing for different stereochemical outcomes in glycosylation processes.

Comparison with Beta-Anomeric Variants

The structural differences between alpha and beta anomers of 2-azido-2-deoxy-galactopyranoside derivatives create distinct chemical and biological properties that warrant detailed comparison. Beta-anomeric variants, such as those described in synthetic literature, exhibit fundamentally different stereochemical arrangements that affect their reactivity patterns and synthetic utility.

The beta-anomer positions the anomeric substituent in an equatorial orientation, creating a more thermodynamically stable configuration compared to the alpha-variant. This stability difference manifests in synthetic accessibility, with beta-anomers often forming preferentially under thermodynamic control conditions. However, the alpha-anomer offers unique advantages in specific synthetic applications, particularly in the construction of naturally occurring glycosidic linkages.

Conformational analysis reveals that the two anomeric forms adopt different preferred conformations within the pyranose ring system. The alpha-anomer typically maintains a more rigid conformational profile due to the axial orientation of the anomeric substituent, while the beta-anomer exhibits greater conformational flexibility. These differences translate into distinct reactivity patterns and selectivity profiles in subsequent chemical transformations.

Table 3: Anomeric Comparison

The biological implications of anomeric configuration extend beyond synthetic considerations to encompass recognition by enzymatic systems and biological receptors. Alpha-galactosidic linkages occur naturally in various biological contexts, including blood group antigens and cellular surface glycans, making the alpha-anomer particularly relevant for biological studies. The beta-anomer, while less common in natural systems, provides valuable synthetic analogs for structure-activity relationship studies and mechanistic investigations.

Synthetic methodologies for accessing each anomeric form demonstrate the challenges associated with stereocontrolled glycosylation. Recent advances in alpha-selective glycosylation have employed sophisticated reagent systems and reaction conditions to achieve high selectivity for the alpha-anomer. These developments have enhanced the synthetic accessibility of alpha-galactosidic linkages and expanded their utility in complex molecule synthesis.

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The azido-phenylselenylation method transforms glycals into 2-azido-2-deoxy derivatives through a two-step process. Protected glycals (e.g., peracetylated or perbenzylated derivatives) undergo azido-phenylselenylation using either:

-

Procedure A : Sodium azide (NaN₃) and diphenyldiselenide with (diacetoxyiodo)benzene for acetylated glycals.

-

Procedure B : Trimethylsilyl azide (TMSN₃) and N-phenylselenophthalimide (N-PSP) with tetra-n-butylammonium fluoride (TBAF) for benzylated glycals.

The reaction proceeds via radical intermediates, where azide radicals attack the C-2 position of the glycal, followed by phenylselenyl group addition at C-1. Hydrolysis of the resulting selenoglycosides using N-iodosuccinimide (NIS) or mercury trifluoroacetate yields the free 2-azido-2-deoxygalactopyranoside.

Stereochemical Control

This method exclusively produces the α-galacto isomer when starting from D-galactal derivatives due to the steric and electronic effects of the 4,6-O-benzylidene protecting group. For example, azido-phenylselenylation of 1,5-anhydro-4,6-O-benzylidene-2-deoxy-D-lyxo-hex-1-enitol yields phenyl 2-azido-2-deoxy-α-D-selenogalactopyranoside with >90% α-selectivity.

Advantages and Limitations

-

Yield : 75–90% for galactal derivatives.

-

Compatibility : Works with acetyl, benzyl, allyl, and silyl protecting groups.

-

Limitation : Requires handling toxic selenium reagents.

4,6-Di-O-Benzylidenyl-Directed Glycosylation

Donor Design and Activation

A highly α-selective glycosylation strategy employs 4,6-di-O-benzylidenyl-3-O-TBDPS-protected 2-azido-1-thio-β-D-galactopyranoside as the donor. The 4,6-O-benzylidenyl group enforces a gg-conformation (gauche-gauche) around the C5–C6 bond, favoring axial attack by the acceptor and resulting in α-glycosidic bond formation.

Key Reaction Conditions

-

Activator : NIS and triflic acid (TfOH).

-

Temperature : −40°C to room temperature.

-

Acceptors : Secondary alcohols (e.g., cholesterol derivatives).

This method achieved >95% α-selectivity in the synthesis of a pentasaccharide containing α-galactosamine.

Role of Protecting Groups

-

3-O-TBDPS : Enhances donor reactivity by stabilizing the oxocarbenium ion intermediate.

-

4,6-O-Benzylidenyl : Restricts conformational flexibility, ensuring stereochemical fidelity.

Triflate Substitution with Lithium Azide

Final Coupling and Deprotection

Acetolysis of the 1,6-anhydro bridge followed by benzylation yields the 2,4-diazido derivative. Subsequent reduction (e.g., Staudinger reaction) and acetylation afford the target compound.

Yield and Challenges

-

Overall Yield : 40–50% after multiple steps.

-

Challenge : Requires precise control over triflate formation and azide displacement to avoid side reactions.

One-Pot Azidochlorination

Reaction Overview

A single-step method using FeCl₃, NaN₃, FeSO₄, and (NH₄)₂S₂O₈ achieves azidochlorination of glycals. The mechanism involves:

-

Radical Generation : (NH₄)₂S₂O₈ oxidizes Fe²⁺ to Fe³⁺, releasing sulfate radicals (SO₄·⁻).

-

Azide Radical Formation : SO₄·⁻ reacts with NaN₃ to generate N₃·.

-

C-2 Functionalization : N₃· adds to the glycal’s C-2, followed by chloride addition at C-1.

Key Advantages

Post-Reaction Processing

The chlorides are converted to benzyl glycosides via Koenigs-Knorr conditions (Ag₂O, benzyl alcohol).

Comparative Analysis of Methods

| Method | Key Reagents | α-Selectivity | Yield | Complexity |

|---|---|---|---|---|

| Azido-Phenylselenylation | N-PSP, TMSN₃, NIS | >90% | 75–90% | Moderate |

| Benzylidenyl Glycosylation | NIS, TfOH, TBDPS-protected donor | >95% | 60–70% | High |

| Triflate Substitution | LiN₃, Triflic anhydride | N/A | 40–50% | Very High |

| One-Pot Azidochlorination | FeCl₃, NaN₃, (NH₄)₂S₂O₈ | 85–90% | 70–80% | Low |

Mechanistic Insights and Optimization

Radical vs. Ionic Pathways

Scientific Research Applications

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex glycoconjugates and oligosaccharides.

Biology: Employed in the study of glycosylation processes and the development of glycan-based probes.

Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.

Industry: Utilized in the production of specialized chemicals and materials for research and development.

Mechanism of Action

The primary mechanism of action of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its role as a glycosylation inhibitor. The azido group can interfere with the normal glycosylation process by inhibiting glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. This inhibition can affect various cellular processes, including protein folding, stability, and cell signaling .

Comparison with Similar Compounds

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Another glycosylation inhibitor with an acetamido group instead of an azido group.

Benzyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration.

Uniqueness: Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is unique due to its azido group, which provides versatility in chemical modifications and applications in click chemistry. This makes it a valuable tool in the synthesis of complex glycoconjugates and the study of glycosylation processes .

Biological Activity

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside (Bz-2Azido-Gal) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and its implications in various diseases, including viral infections. This article reviews the biological activity of Bz-2Azido-Gal, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Synthesis

Bz-2Azido-Gal is an azido sugar derivative, characterized by the presence of an azido group at the C-2 position of a galactopyranoside. The synthesis of this compound typically involves the azidation of appropriate galactose derivatives, which can be achieved through various chemical methodologies, including azidophenylselenylation and diazidization techniques .

Inhibition of Glycosylation

One of the primary biological activities attributed to Bz-2Azido-Gal is its role as an inhibitor of O-glycosylation. This modification is crucial for various cellular functions, including protein folding, stability, and signaling. Bz-2Azido-Gal acts as a competitive inhibitor by mimicking the natural substrates involved in O-glycan chain elongation. This inhibition can lead to altered glycosylation patterns on proteins, impacting their function and interactions .

Effects on Viral Infections

Recent studies have highlighted the impact of Bz-2Azido-Gal on viral infectivity, particularly in the context of HIV. Research indicates that treatment with Bz-2Azido-Gal enhances HIV replication in vitro. Specifically, it has been shown to increase the percentage of HIV-infected cells significantly (up to 30-fold) when cells are pre-treated with this compound. Additionally, it boosts the production of viral particles and intracellular p24 protein levels .

Table 1: Summary of Biological Effects of Bz-2Azido-Gal on HIV

| Parameter | Control Group | Bz-2Azido-Gal Treatment | Fold Change |

|---|---|---|---|

| Percentage of HIV-infected cells | Baseline | Increased | 30-fold |

| Intracellular p24 protein | Baseline | Increased | 1.5-fold |

| Secreted viral particles | Baseline | Increased | 74-fold |

These findings suggest that Bz-2Azido-Gal may play a role in enhancing viral load and could be utilized to study mechanisms of HIV pathogenesis.

Case Studies and Research Findings

Several case studies have explored the implications of Bz-2Azido-Gal in different biological contexts:

- HIV Replication Studies : In vitro experiments demonstrated that Bz-2Azido-Gal treatment resulted in a significant increase in HIV replication rates among treated peripheral blood mononuclear cells (PBMCs). The study indicated that this compound could be used to improve viral outgrowth kinetics in samples from both HIV controllers and treatment-naïve individuals .

- Glycoprotein Secretion : Another study focused on the effects of Bz-2Azido-Gal on glycoprotein secretion in various cell lines. It was observed that the compound inhibited sialylation processes and disrupted normal glycoprotein secretion pathways, which could have implications for understanding glycoprotein-related diseases .

- Potential Therapeutic Applications : The ability of Bz-2Azido-Gal to modulate glycosylation patterns opens avenues for therapeutic applications, particularly in designing treatments for diseases where glycosylation plays a critical role, such as cancer and infectious diseases .

Chemical Reactions Analysis

3.1. Glycosylation Reactions

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions. The stereochemistry of the glycosylation can be influenced by several factors:

-

Solvent Effects : The choice of solvent plays a crucial role in determining the stereoselectivity of glycosylation reactions. For instance, using acetonitrile typically favors β-glycosides, while diethyl ether promotes α-glycosides .

-

Promoters : Different promoters such as N-iodosuccinimide (NIS) and triflic acid (TfOH) can be used to enhance the reactivity of the glycosyl donor, leading to varying yields and selectivities .

3.2. Reduction Reactions

The azido group can be selectively reduced to an amine under mild conditions, allowing for further functionalization. Common reducing agents include:

-

Stannous Chloride (SnCl₂) : This reagent can reduce the azido group to an amine without affecting other functional groups.

-

Hydrogenation : In the presence of catalysts like palladium on carbon, hydrogenation can convert the azido group into an amine.

3.3. Ozonolysis

Ozonolysis is another reaction that can be applied to this compound. This reaction is useful for introducing carbonyl functionalities into the molecule, which can then participate in further reactions such as aldol condensations or reductions .

3.4. Selenoglycosylation

Recent studies have explored phenyl selenoglycosides as versatile glycosyl donors. The introduction of a seleno group can enhance reactivity and selectivity in glycosylation reactions compared to traditional methods .

Table 2: Reduction Reactions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Azido Group Reduction | Stannous Chloride | Mild conditions |

| Azido Group Reduction | Hydrogenation | Pd/C catalyst |

This comprehensive overview highlights the importance of this compound in synthetic chemistry and its potential applications in biomedicine and glycobiology research.

Q & A

Q. What are the common synthetic routes for Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside?

The synthesis typically involves introducing the azide group via nucleophilic substitution. For example, a triflate intermediate at the C2 position can be displaced using lithium azide (LiN₃) under controlled conditions . Protecting groups (e.g., benzylidene or acetyl groups) are often employed to prevent undesired side reactions during glycosylation steps. Purification is achieved using silica gel column chromatography with gradients like ethyl acetate/hexanes .

Q. What spectroscopic methods confirm the structure of this compound?

- ¹H and ¹³C NMR : Key for verifying stereochemistry and substitution patterns. For instance, the azide group’s absence of protons simplifies neighboring coupling patterns, while anomeric protons (δ ~5.0–5.5 ppm) confirm alpha configuration .

- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) is critical for functional group identification.

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. What are the storage and handling protocols for this compound?

Store at -20°C in airtight, light-protected containers to prevent azide degradation or moisture absorption. Use N95 gloves and eye protection during handling due to potential combustibility (WGK 3 classification) .

Advanced Research Questions

Q. How does the azide group enable click chemistry applications in glycobiology?

The azide moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation of glycans to probes (e.g., fluorophores, biotin) for studying carbohydrate-protein interactions. For example, coupling with alkyne-modified lipids or proteins facilitates membrane glycan labeling .

Q. What challenges arise in regioselective glycosylation using this compound, and how are they mitigated?

Competing glycosylation at C3/C4 hydroxyls can occur. Strategies include:

Q. How is this compound used to study enzyme kinetics in galactosidases?

As a substrate analog, it can act as a competitive inhibitor or mechanistic probe. Fluorogenic assays (e.g., coupling with 4-methylumbelliferyl derivatives) track enzymatic hydrolysis via fluorescence release. The azide group’s stability allows real-time monitoring without interference .

Q. What are the implications of stereochemical outcomes in azide substitution reactions?

Substitution at C2 (azide introduction) must retain the alpha configuration to maintain biological activity. Inversion risks altering binding affinity in glycan-lectin studies. Stereochemical fidelity is confirmed via NOESY NMR or X-ray crystallography .

Methodological Considerations

-

Contradiction Analysis : Discrepancies in reported yields (e.g., 98% in vs. lower yields in other protocols) may stem from solvent purity or reaction scale. Microscale reactions often show higher efficiency .

-

Data Tables :

Property Value/Technique Reference Anomeric Configuration Alpha (δ ~5.2 ppm in ¹H NMR) Azide Stability Stable at -20°C, degrades above 25°C Click Chemistry Yield >90% with Cu(I) catalysts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.